21-Hydroxy Cabotegravir-d3

Description

Contextualization within Integrase Inhibitor Metabolism Studies

Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block the action of integrase, an essential enzyme for HIV replication. nih.gov The metabolism of these drugs is a key determinant of their efficacy and potential for drug-drug interactions. Cabotegravir (B606451) is primarily metabolized in the liver through glucuronidation, a phase II metabolic reaction, by the enzymes UGT1A1 and, to a lesser extent, UGT1A9. nih.govnih.govwikipedia.org This process results in the formation of metabolites that are then eliminated from the body. nih.govwikipedia.org

The study of specific metabolites, such as 21-Hydroxy Cabotegravir, provides a more detailed picture of the metabolic pathways of Cabotegravir. While the primary metabolic route for Cabotegravir is glucuronidation, the presence of hydroxylated metabolites suggests that phase I metabolism, such as oxidation, may also occur, albeit to a lesser extent. nih.govresearchgate.netmdpi.com Understanding the complete metabolic profile, including both major and minor pathways, is essential for a comprehensive assessment of a drug's behavior in the body.

Significance of Hydroxylated Metabolites in Drug Disposition Research

Hydroxylation, a key reaction in phase I drug metabolism often catalyzed by cytochrome P450 (CYP) enzymes, plays a critical role in the disposition of many drugs. mdpi.comdergipark.org.tr This process introduces a hydroxyl group into the drug molecule, generally making it more water-soluble and easier to excrete. dergipark.org.tr The resulting hydroxylated metabolites can have different pharmacological properties than the parent drug. mdpi.com

In some cases, metabolites can be as active or even more active than the parent compound. mdpi.com In other instances, they may be inactive or contribute to adverse effects. Therefore, identifying and characterizing hydroxylated metabolites is a fundamental aspect of drug disposition studies. This research helps to:

Elucidate the complete metabolic fate of a drug.

Assess the potential for pharmacologically active or reactive metabolites.

Understand the mechanisms of drug clearance.

Predict potential drug-drug interactions. mdpi.com

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Sciences and Research Applications

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a valuable tool in pharmaceutical research. clearsynth.com This subtle structural modification can significantly alter the metabolic properties of a molecule without changing its fundamental chemical structure and biological activity. nih.gov

The primary rationale for using deuterium-labeled compounds like 21-Hydroxy Cabotegravir-d3 in research includes:

Tracing Metabolic Pathways: Deuterium-labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a drug and its metabolites within a biological system. simsonpharma.com This is crucial for absorption, distribution, metabolism, and excretion (ADME) studies.

Improving Pharmacokinetic Studies: The use of deuterium labeling can alter the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve breaking this bond (a phenomenon known as the deuterium kinetic isotope effect). This can lead to a longer half-life and increased drug exposure, which can be advantageous in drug development.

Enhancing Analytical Sensitivity: Deuterium-labeled compounds are invaluable as internal standards in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.com They allow for more accurate and sensitive quantification of the non-labeled drug and its metabolites in complex biological samples.

Investigating Reaction Mechanisms: The kinetic isotope effect can be used to study the mechanisms of enzymatic reactions involved in drug metabolism. slideshare.net

The use of 21-Hydroxy Cabotegravir-d3 in research exemplifies the application of deuterium labeling to gain critical insights into the metabolism and disposition of Cabotegravir. usbio.net

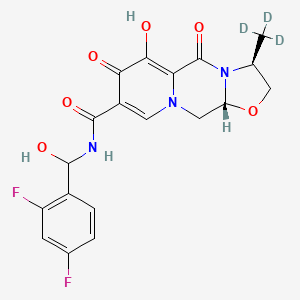

Structure

3D Structure

Properties

Molecular Formula |

C19H17F2N3O6 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(3R,6S)-N-[(2,4-difluorophenyl)-hydroxymethyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |

InChI |

InChI=1S/C19H17F2N3O6/c1-8-7-30-13-6-23-5-11(15(25)16(26)14(23)19(29)24(8)13)18(28)22-17(27)10-3-2-9(20)4-12(10)21/h2-5,8,13,17,26-27H,6-7H2,1H3,(H,22,28)/t8-,13+,17?/m0/s1/i1D3 |

InChI Key |

OGXUQDPFTKNAGU-TWMDTBBSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC(C4=C(C=C(C=C4)F)F)O)O |

Canonical SMILES |

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC(C4=C(C=C(C=C4)F)F)O)O |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Incorporation

Synthetic Strategies for 21-Hydroxylation of Cabotegravir (B606451) Analogues

The introduction of a hydroxyl group onto the Cabotegravir molecule, specifically at the 21-position, requires carefully controlled chemical reactions to ensure the correct placement and avoid unwanted side reactions.

Regioselective hydroxylation aims to introduce a hydroxyl (-OH) group at a specific position on a complex molecule. While direct hydroxylation of the final Cabotegravir structure is challenging due to multiple reactive sites, one potential strategy involves late-stage functionalization. This can be conceptualized through multi-step sequences where a precursor functional group is installed at the target position and later converted to a hydroxyl group. For instance, a patent for related compounds describes a process where a chlorine atom is introduced early in the synthesis and is later substituted by a hydroxy group. google.com This highlights a common industrial strategy of using a leaving group that can be displaced by a hydroxide (B78521) source under controlled conditions to achieve the desired hydroxylation. The biological process of 21-hydroxylation, mediated by enzymes like 21-hydroxylase, provides a model for this specific type of chemical transformation, although laboratory synthesis relies on chemical reagents rather than enzymatic processes for this target molecule. nih.gov

A more common and controllable method for producing modified analogues like 21-Hydroxy Cabotegravir is to start from a common precursor molecule and build the desired functionality. The synthesis of Cabotegravir and its analogues like Dolutegravir and Bictegravir often proceeds through a key pyridone-carboxylic acid intermediate. bohrium.com By modifying this central building block or subsequent intermediates, different functional groups can be introduced. For example, research on other Cabotegravir derivatives has involved modifying the core structure to add new functionalities, such as 1,2,3-triazole groups, demonstrating the molecule's amenability to derivatization. frontiersin.org A synthetic route to 21-Hydroxy Cabotegravir would likely involve a precursor where the alkyl side chain is functionalized with a group that can be readily converted to a hydroxyl group, such as an ester that is later hydrolyzed or a protected alcohol that is deprotected in the final steps of the synthesis. researchgate.net

Methodologies for Deuterium (B1214612) Introduction (d3-Labeling)

Isotopic labeling with deuterium (d) is a critical step for preparing internal standards for mass spectrometry-based quantification. medchemexpress.com The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium.

Hydrogen-Deuterium Exchange (HDE) is a powerful technique for incorporating deuterium into a molecule, sometimes in the later stages of a synthesis. youtube.com This method involves treating the substrate with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. researchgate.net For compounds with heterocyclic structures like Cabotegravir, transition metal catalysts such as ruthenium, palladium, or iridium nanoparticles have been shown to be effective in facilitating the exchange of hydrogen for deuterium atoms on carbon centers under relatively mild conditions. researchgate.net This approach can be particularly useful for labeling positions that are chemically activated, although controlling the exact number and location of incorporated deuterium atoms can sometimes be challenging.

A more precise method for ensuring the specific d3-labeling is to use a deuterated building block during the synthesis. This "bottom-up" approach provides absolute control over the location of the deuterium atoms. For 21-Hydroxy Cabotegravir-d3, this would typically involve synthesizing a small, deuterated precursor that becomes part of the final molecule's backbone. For example, a trideuteriomethyl group can be introduced by using a commercially available deuterated reagent in one of the early synthetic steps. This strategy has been successfully employed in the synthesis of other deuterated pharmaceuticals, where isotopically labeled fragments are incorporated into the main structure. nih.gov While direct chemoenzymatic steps for Cabotegravir synthesis are not widely published, the principles of using enzymes for stereoselective steps, as demonstrated in the synthesis of other antivirals like Tenofovir, are well-established and could be adapted. nih.govresearchgate.net The use of deuterated building blocks remains the most robust method for producing specifically labeled compounds like Dolutegravir-d3 and Cabotegravir-d3. medchemexpress.commedchemexpress.com

Spectroscopic and Chromatographic Confirmation of Deuterium Incorporation and Purity for Research Use

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of the final compound. nih.gov Methods are developed to separate the target compound from any unreacted starting materials, byproducts, or degradation products. researchgate.net The purity of commercially available labeled standards, such as Cabotegravir-d3, is often reported to be greater than 95% as determined by HPLC. lgcstandards.com

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is essential for confirming the identity and isotopic enrichment of the molecule. researchgate.net HRMS provides a highly accurate mass measurement, which can confirm the elemental formula. The mass difference between the labeled and unlabeled compound directly corresponds to the number of incorporated deuterium atoms.

The combination of these techniques ensures that the synthesized 21-Hydroxy Cabotegravir-d3 meets the high standards of identity, purity, and isotopic enrichment required for its use in demanding research applications. datadryad.org

Metabolic Profile and Biotransformation Studies

In Vitro Enzymatic Formation of Hydroxylated Metabolites of Cabotegravir (B606451)

The biotransformation of cabotegravir is predominantly characterized by phase II conjugation reactions rather than phase I oxidative metabolism.

Investigation of Cytochrome P450 (CYP) Isoform Involvement in Hydroxylation Pathways

Extensive in vitro research indicates that the cytochrome P450 (CYP) enzyme system plays a minimal role in the metabolism of cabotegravir. nih.gov Studies using human liver microsomes and hepatocytes have demonstrated that cabotegravir is not a significant substrate for CYP enzymes. nih.govresearchgate.net Furthermore, cabotegravir exhibits a low propensity to act as either an inhibitor or an inducer of major CYP isoforms at clinically relevant concentrations. nih.govresearchgate.netnih.gov

A clinical drug interaction study confirmed these in vitro findings, showing that co-administration of cabotegravir with etravirine, a known CYP3A inducer, had no significant effect on cabotegravir's pharmacokinetic parameters. nih.gov This lack of interaction underscores the limited involvement of CYP-mediated pathways in its clearance. nih.gov

The table below summarizes the findings from in vitro studies on the interaction of cabotegravir with various CYP isoforms.

| CYP Isoform | Observed Interaction | Reference |

| CYP1A2 | No evidence of inhibition or induction | nih.govresearchgate.net |

| CYP2A6 | No evidence of inhibition | researchgate.net |

| CYP2B6 | No evidence of inhibition or induction | nih.govresearchgate.net |

| CYP2C8 | No evidence of inhibition | researchgate.net |

| CYP2C9 | No evidence of inhibition | researchgate.net |

| CYP2C19 | No evidence of inhibition | researchgate.net |

| CYP2D6 | No evidence of inhibition | researchgate.net |

| CYP3A4 | No evidence of induction; not significantly metabolized via this pathway | nih.govresearchgate.net |

This table is based on available in vitro data and clinical drug-interaction studies for Cabotegravir.

Role of Other Oxidative Enzymes (e.g., Flavin-containing Monooxygenases, Alcohol Dehydrogenases)

The primary metabolic pathway for cabotegravir is glucuronidation, a phase II process. researchgate.netnih.gov Specifically, uridine diphosphate glucuronosyltransferase (UGT) 1A1 is the principal enzyme responsible for its metabolism, with a minor contribution from UGT1A9. nih.govresearchgate.netnih.gov The main metabolite formed is a glucuronic acid conjugate (M1), which is predominantly excreted in the urine. researchgate.netnih.gov

While alcohol dehydrogenases (ADHs) are known to metabolize various drugs containing alcohol functional groups, current research on cabotegravir's biotransformation has not identified a significant role for ADHs or for other oxidative enzymes such as flavin-containing monooxygenases (FMOs). nih.gov The scientific literature to date has consistently highlighted UGT-mediated glucuronidation as the definitive clearance pathway for cabotegravir. nih.govresearchgate.netnih.gov

Impact of Deuterium (B1214612) Substitution on Metabolic Stability and Enzyme Kinetics

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the pharmacokinetic properties of a drug molecule. This strategy, known as "precision deuteration," is employed to improve metabolic stability. juniperpublishers.comnih.gov

Deuterium Kinetic Isotope Effects on Enzyme-Mediated Transformations

The basis for the enhanced metabolic stability of deuterated compounds lies in the deuterium kinetic isotope effect (DKIE). nih.gov The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher bond energy than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction if C-H bond cleavage is the rate-limiting step in an enzyme-mediated transformation. nih.govnih.gov

The table below illustrates the theoretical impact of the deuterium kinetic isotope effect on reaction rates.

| Bond Type | Relative Bond Strength | Energy to Break Bond | Rate of Enzymatic Cleavage |

| Carbon-Hydrogen (C-H) | Weaker | Lower | Faster |

| Carbon-Deuterium (C-D) | Stronger | Higher | Slower |

This table presents a generalized principle of the kinetic isotope effect.

Comparative Metabolic Clearance Studies of Deuterated and Non-Deuterated Analogues

While specific comparative metabolic clearance studies for 21-Hydroxy Cabotegravir-d3 versus its non-deuterated counterpart are not available in the current body of scientific literature, the principles of deuteration suggest a potential for improved metabolic stability. nih.gov Research on other deuterated compounds has shown that this modification can markedly enhance stability when tested in vitro and lead to a differentiated pharmacokinetic profile in vivo. researchgate.net The prediction of in vivo behavior, however, can be complex and depends on the specific enzymes involved and the rate-determining steps in the biotransformation process. nih.gov

Identification and Structural Elucidation of Hydroxylated Metabolites (research-oriented)

The metabolic fate of cabotegravir in humans has been investigated using radiolabeled compounds. nih.gov These studies have consistently identified cabotegravir as the major component in plasma. nih.gov The predominant metabolite found in urine is the glucuronic acid conjugate, M1. researchgate.netnih.gov Unchanged cabotegravir is primarily eliminated in the feces. researchgate.net

The compound 21-Hydroxy Cabotegravir-d3 is recognized as a stable isotope-labeled standard, available for use in research settings. clearsynth.com Such labeled compounds are critical tools for quantitative analysis in bioanalytical assays (e.g., liquid chromatography-mass spectrometry) to precisely measure concentrations of the parent drug or its potential metabolites during pharmacokinetic and metabolic studies.

The structural elucidation of novel or minor metabolites typically involves a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms. nih.gov Although the primary focus of cabotegravir metabolism studies has been on its glucuronide conjugate, the availability of standards like 21-Hydroxy Cabotegravir-d3 facilitates research into potential minor oxidative pathways.

Analytical Methodologies for Research Applications

Development and Validation of Quantitative Bioanalytical Assays Utilizing Deuterated Internal Standards

The development of robust and reliable quantitative bioanalytical assays is fundamental for pharmacokinetic and metabolic studies of therapeutic agents like Cabotegravir (B606451). The use of deuterated internal standards, such as 21-Hydroxy Cabotegravir-d3, is a cornerstone of these methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in the analytical process. kcasbio.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the definitive technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. In the context of Cabotegravir analysis, numerous LC-MS/MS methods have been developed and validated for its quantification in various biological samples, including plasma, dried blood spots, and tissue homogenates. nih.govqub.ac.ukresearchgate.netresearchgate.net These methods often employ a deuterated analogue of Cabotegravir as an internal standard to ensure the reliability of the results.

A typical LC-MS/MS method for Cabotegravir involves protein precipitation to extract the analyte and the internal standard from the biological matrix. ijprajournal.com Chromatographic separation is then achieved on a reversed-phase column, followed by detection using a tandem mass spectrometer. The use of a SIL-IS like 21-Hydroxy Cabotegravir-d3 is crucial for correcting any variations that may occur during the extraction process and for mitigating matrix effects during ionization. nih.gov

Validation of these assays is performed in accordance with regulatory guidelines and typically includes the assessment of specificity, linearity, accuracy, precision, recovery, and stability. researchgate.net The following table illustrates typical validation parameters for an LC-MS/MS assay for Cabotegravir, which would be applicable when using 21-Hydroxy Cabotegravir-d3 as an internal standard.

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Cabotegravir Assay |

| Linearity (r²) | > 0.99 | 0.9998 researchgate.net |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 25 ng/mL in plasma nih.gov |

| Intra-day Precision (%CV) | < 15% | 2.54% - 5.21% researchgate.net |

| Inter-day Precision (%CV) | < 15% | 2.54% - 5.21% researchgate.net |

| Accuracy (%Bias) | Within ±15% | -8.8% to 8.0% researchgate.net |

| Recovery (%) | Consistent and reproducible | ~86% for Cabotegravir impactfactor.org |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

To enhance throughput and efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has been widely adopted. UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution, improved sensitivity, and significantly shorter run times compared to conventional HPLC.

Several UHPLC-MS/MS methods have been developed for the simultaneous quantification of Cabotegravir and other antiretroviral drugs in human plasma. ijprajournal.comnih.govnih.gov These methods are characterized by their rapid analysis times, often under 3 minutes, which is highly advantageous for high-throughput clinical research and therapeutic drug monitoring. ijprajournal.comnih.gov The use of a deuterated internal standard in these high-speed analyses is paramount to compensate for any potential variations in instrument performance and to ensure the accuracy of the results. nih.gov

The validation of UHPLC-MS/MS assays follows the same rigorous criteria as conventional LC-MS/MS methods, with a focus on demonstrating the method's reliability and robustness under high-throughput conditions. nih.govnih.gov

Application of Deuterium (B1214612) Labeling in Mass Spectrometry-Based Metabolite Profiling and Identification

Deuterium labeling is an invaluable tool in mass spectrometry for metabolite profiling and identification. The known mass shift introduced by the deuterium atoms allows for the clear differentiation of the drug and its metabolites from endogenous matrix components.

Quantification in Complex Biological Matrices (e.g., tissue homogenates, cellular lysates)

The quantification of drugs and their metabolites in complex biological matrices such as tissue homogenates and cellular lysates presents significant analytical challenges due to the high concentration of potentially interfering endogenous compounds. qub.ac.ukresearchgate.netnih.gov The use of a SIL-IS like 21-Hydroxy Cabotegravir-d3 is particularly beneficial in these scenarios. By closely mimicking the behavior of the analyte of interest during sample extraction and analysis, the deuterated standard provides a reliable means of normalization, leading to accurate quantification even in the presence of a complex matrix. qub.ac.ukresearchgate.net

Research has demonstrated the successful quantification of Cabotegravir in various tissues, including cervical, vaginal, and rectal tissues, using LC-MS/MS with a deuterated internal standard. nih.gov These studies are crucial for understanding the distribution of the drug at potential sites of action.

Reducing Matrix Effects and Enhancing Assay Precision via Deuteration

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a major concern in quantitative bioanalysis. medipharmsai.com These effects can lead to inaccurate and imprecise results. The use of a co-eluting SIL-IS is the most effective strategy to mitigate matrix effects. kcasbio.commyadlm.org Since the deuterated standard and the analyte experience the same ionization suppression or enhancement, the ratio of their signals remains constant, leading to accurate quantification. chromatographyonline.combris.ac.uk

It is important to ensure that the analyte and its deuterated internal standard co-elute as closely as possible for the most effective correction of matrix effects. chromatographyonline.combris.ac.uk Any chromatographic separation between the two can lead to differential matrix effects and compromise the accuracy of the assay. myadlm.orgchromatographyonline.com

Pharmacokinetic and Dispositional Investigations Pre Clinical/in Vitro

Investigation of Transporter Interactions of the Metabolite (e.g., OAT, OCT, P-glycoprotein, BCRP)

In vitro studies have been conducted to determine whether Cabotegravir (B606451) and its metabolites are substrates or inhibitors of key human drug transporters. These transporters, located in various tissues such as the intestines, liver, and kidneys, play a significant role in drug disposition.

Research has identified Cabotegravir as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov However, the high intrinsic membrane permeability of Cabotegravir appears to mitigate the impact of these transporters on its intestinal absorption. nih.gov

Furthermore, Cabotegravir has demonstrated inhibitory effects on specific renal transporters. It has been identified as an inhibitor of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), with IC50 values of 0.81 µM and 0.41 µM, respectively. nih.govnih.gov This suggests a potential for interactions with other drugs that are substrates for these transporters.

Conversely, at clinically relevant concentrations, Cabotegravir showed weak or no inhibitory activity against a range of other transporters, including P-gp, BCRP, MRP2, MRP4, MATE1, MATE2-K, OATP1B1, OATP1B3, Organic Cation Transporter 1 (OCT1), OCT2, or BSEP. nih.gov

The major metabolic pathway for Cabotegravir involves glucuronidation, primarily by the enzyme UGT1A1 with some contribution from UGT1A9, leading to a glucuronic acid conjugate that is eliminated through the kidneys. nih.gov The interaction of this major metabolite with various transporters is a key area of ongoing investigation to fully characterize the disposition of Cabotegravir.

The following tables summarize the available data on the transporter interactions of Cabotegravir.

Table 1: Cabotegravir as a Transporter Substrate

| Transporter | Substrate Status | Impact on Absorption |

| P-glycoprotein (P-gp) | Yes | Limited due to high permeability nih.gov |

| Breast Cancer Resistance Protein (BCRP) | Yes | Limited due to high permeability nih.gov |

Table 2: Cabotegravir as a Transporter Inhibitor

| Transporter | Inhibition Status | IC50 Value (µM) |

| Organic Anion Transporter 1 (OAT1) | Inhibitor | 0.81 nih.govnih.gov |

| Organic Anion Transporter 3 (OAT3) | Inhibitor | 0.41 nih.govnih.gov |

| P-glycoprotein (P-gp) | Weak/No Inhibition | - |

| Breast Cancer Resistance Protein (BCRP) | Weak/No Inhibition | - |

| MRP2 | Weak/No Inhibition | - |

| MRP4 | Weak/No Inhibition | - |

| MATE1 | Weak/No Inhibition | - |

| MATE2-K | Weak/No Inhibition | - |

| OATP1B1 | Weak/No Inhibition | - |

| OATP1B3 | Weak/No Inhibition | - |

| Organic Cation Transporter 1 (OCT1) | Weak/No Inhibition | - |

| Organic Cation Transporter 2 (OCT2) | Weak/No Inhibition | - |

| BSEP | Weak/No Inhibition | - |

Further research is necessary to specifically delineate the transporter interaction profile of 21-Hydroxy Cabotegravir-d3 to provide a more complete understanding of its pharmacokinetic and dispositional properties.

Mechanistic and Exploratory Research Applications

Use of 21-Hydroxy Cabotegravir-d3 as a Mechanistic Probe in Enzyme Assays

While direct studies detailing the use of 21-Hydroxy Cabotegravir-d3 as a mechanistic probe in enzyme assays are not extensively published, the principles of its application can be inferred from established research methodologies. Cabotegravir (B606451), an integrase strand transfer inhibitor for HIV, is primarily metabolized by uridine diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A9 researchgate.netnih.gov. Hydroxylation represents a minor metabolic pathway.

In this context, 21-Hydroxy Cabotegravir-d3 could be employed in competitive inhibition assays to investigate the specific cytochrome P450 (CYP) enzymes responsible for the hydroxylation of Cabotegravir. By comparing the inhibition kinetics of the deuterated and non-deuterated hydroxy metabolites, researchers could elucidate subtle differences in enzyme binding and turnover, potentially revealing insights into the active site topology and reaction mechanism of the involved CYP isozymes. The deuterium (B1214612) labeling would not be expected to significantly alter the inhibitory potency but would allow for precise quantification in complex biological matrices.

Elucidation of Specific Hydroxylation Sites and Mechanisms through Deuterium Labeling Studies

The existence of 21-Hydroxy Cabotegravir-d3 implies that hydroxylation occurs at the 21-position of the Cabotegravir molecule. Deuterium labeling is a powerful technique to confirm metabolic pathways and understand reaction mechanisms. The primary utility of deuterium-labeled compounds in such studies is to probe for kinetic isotope effects. A significant kinetic isotope effect, where the rate of metabolism is slower for the deuterated compound compared to its non-deuterated counterpart, would provide strong evidence that the cleavage of the carbon-deuterium bond is a rate-determining step in the hydroxylation reaction.

While the major metabolic pathway for Cabotegravir is glucuronidation researchgate.netnih.gov, the identification of hydroxylated metabolites is crucial for a complete understanding of its disposition. The use of 21-Hydroxy Cabotegravir-d3 as a reference standard in metabolic profiling studies using high-resolution mass spectrometry would be instrumental in confirming the structure of the hydroxylated metabolite formed in vitro or in vivo.

Development of Bioanalytical Reference Standards and Calibrators for Drug Metabolism Research

The most direct and widespread application of 21-Hydroxy Cabotegravir-d3 is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of robust and validated bioanalytical methods is a regulatory requirement for drug development. Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis due to their ability to compensate for variability in sample preparation and matrix effects.

A study on the simultaneous quantification of Cabotegravir and Rilpivirine in human plasma utilized [2H3]-Cabotegravir as an internal standard nih.govru.nl. This highlights the established practice of using deuterated analogues for accurate drug quantification. Similarly, 21-Hydroxy Cabotegravir-d3 is essential for the accurate measurement of the 21-Hydroxy Cabotegravir metabolite in various biological matrices such as plasma, urine, and tissue homogenates.

The table below outlines the key parameters for a typical bioanalytical method validation that would employ 21-Hydroxy Cabotegravir-d3 as an internal standard, based on FDA and ICH guidelines nih.govich.org.

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |

| Accuracy | The closeness of the determined value to the nominal concentration. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should be within ±20%. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor across different lots of biological matrix should be ≤ 15%. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible recovery is required, though 100% recovery is not essential. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the nominal concentrations under various storage and handling conditions. |

Application in Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution in Animal Models (if applicable)

There is currently no publicly available information to suggest that 21-Hydroxy Cabotegravir-d3 has been used in Quantitative Whole-Body Autoradiography (QWBA) studies. QWBA is a powerful imaging technique that provides a comprehensive picture of the distribution of a radiolabeled drug and its metabolites throughout the entire body of an animal bioivt.com. This technique typically utilizes radioisotopes such as Carbon-14 (¹⁴C) or Tritium (³H) to enable the detection of radioactivity.

While a deuterated compound like 21-Hydroxy Cabotegravir-d3 is not suitable for QWBA, studies on the tissue distribution of Cabotegravir have been conducted. For instance, the distribution of Cabotegravir into vaginal, cervical, and rectal tissues has been assessed in clinical studies nih.gov. Furthermore, tissue distribution studies in mice have also been performed nih.gov. These studies are crucial for understanding the pharmacokinetics of the drug at its site of action. If significant levels of the 21-hydroxy metabolite were identified in these tissues, it would underscore the importance of having 21-Hydroxy Cabotegravir-d3 as a reference standard for its quantification in those specific matrices.

Future Perspectives in Metabolite Research

Advancements in Novel Synthetic Routes for Deuterated Metabolites

The synthesis of deuterated metabolites is a critical step in their application for research. Traditional methods can be complex and costly. However, recent advancements are paving the way for more efficient and selective deuteration.

Novel synthetic strategies are moving beyond classical approaches, which often involve multi-step processes. Modern techniques focus on late-stage functionalization, where deuterium (B1214612) is introduced into a molecule in the final steps of the synthesis. This approach is more efficient and allows for the precise placement of deuterium atoms. Methods such as hydrogen-deuterium exchange (HDX) reactions catalyzed by metals like palladium or iridium are gaining prominence. nih.gov These reactions can use readily available and inexpensive deuterium sources like heavy water (D₂O). researchgate.net

For a compound like 21-Hydroxy Cabotegravir-d3, a potential synthetic route could involve the use of a deuterated precursor in the final stages of the synthesis of the hydroxylated metabolite. Alternatively, biotransformation offers a green chemistry approach. hyphadiscovery.com This method utilizes microorganisms or enzymes to perform specific metabolic reactions, such as hydroxylation, on a deuterated parent drug (Cabotegravir-d3) to produce the desired deuterated metabolite. hyphadiscovery.com This can be particularly advantageous for producing metabolites with complex stereochemistry.

Integration of In Silico Modeling with In Vitro and In Vivo Data for Predictive Metabolism

Predicting the metabolic fate of a drug is a cornerstone of modern drug development. The integration of computational (in silico) models with experimental (in vitro and in vivo) data provides a powerful predictive tool.

In Silico Modeling: Computational tools can predict potential sites of metabolism on a drug molecule. nih.gov For Cabotegravir (B606451), in silico models could identify the likelihood of hydroxylation at the 21-position. These models use algorithms based on known metabolic pathways and enzyme specificities.

In Vitro Studies: These experimental models, using systems like human liver microsomes or recombinant enzymes, can confirm the predictions made by in silico models. For Cabotegravir, the primary metabolic pathway is glucuronidation, mediated by UGT1A1 and UGT1A9 enzymes. researchgate.netnih.govnih.gov In vitro studies could also investigate the potential for minor oxidative pathways, such as hydroxylation.

In Vivo Studies: Animal and human studies provide the definitive picture of a drug's metabolism in a whole organism. The use of a deuterated compound like 21-Hydroxy Cabotegravir-d3 as an internal standard in these studies allows for the precise quantification of the non-deuterated metabolite in biological samples. clearsynth.comkcasbio.com

By combining these three approaches, researchers can build a comprehensive understanding of a drug's metabolic profile, from initial prediction to in-human confirmation.

Broadening the Application of Deuterated Metabolites in Early Drug Discovery Pipelines

Deuterated metabolites are finding broader applications in the early stages of drug discovery, primarily in the field of Drug Metabolism and Pharmacokinetics (DMPK).

The use of stable isotope-labeled compounds is crucial for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). iaea.orgmdpi.com A deuterated metabolite like 21-Hydroxy Cabotegravir-d3 serves as an ideal internal standard for the quantification of the corresponding unlabeled metabolite in biological matrices. clearsynth.comkcasbio.com This is because its chemical and physical properties are nearly identical to the analyte of interest, but it can be distinguished by its mass.

Furthermore, deuterated compounds can be used in "metabolite-in-safety-testing" (MIST) studies. If a human metabolite is found at significantly higher concentrations than in the animal species used for toxicology studies, regulatory agencies may require safety testing of that metabolite. Having a synthesized deuterated standard is essential for accurately quantifying the metabolite levels in both human and animal samples.

Exploration of Structure-Activity Relationships for Metabolites in Research Contexts

Understanding the structure-activity relationship (SAR) of a drug and its metabolites is fundamental to medicinal chemistry. nih.govmdpi.com SAR studies explore how the chemical structure of a molecule influences its biological activity. researchgate.net

For an HIV-1 integrase inhibitor like Cabotegravir, the core structure is designed to chelate magnesium ions in the active site of the integrase enzyme. researchgate.netwikipedia.org Any modification to this structure, including the addition of a hydroxyl group to form 21-Hydroxy Cabotegravir, could potentially alter its binding affinity and inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.